
Technical Guide: tert-Butyl (2-iodopyridin-4-
yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
tert-Butyl (2-iodopyridin-4-

yl)carbamate

Cat. No.: B1324990 Get Quote

CAS Number: 869735-25-1

This technical guide provides an in-depth overview of tert-butyl (2-iodopyridin-4-
yl)carbamate, a key building block for researchers, scientists, and professionals in drug

development. This document outlines its chemical properties, a plausible synthetic route, and

its significance in synthetic chemistry.

Chemical Properties and Data
Tert-butyl (2-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative. The presence

of an iodine atom and a Boc-protected amine group makes it a versatile reagent in medicinal

chemistry, particularly for introducing the 2-iodopyridin-4-yl moiety into larger molecules

through cross-coupling reactions. The tert-butoxycarbonyl (Boc) group serves as a crucial

protecting group for the amine, which can be selectively removed under acidic conditions.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 869735-25-1 PubChem

Molecular Formula C₁₀H₁₃IN₂O₂ BOC Sciences[1]

Molecular Weight 320.13 g/mol BOC Sciences[1]

Melting Point 144-145 °C
BOC Sciences[1], Matrix

Scientific[2]

Boiling Point 321 °C at 760 mmHg BOC Sciences[1]

Density 1.652 g/cm³ BOC Sciences[1]

Physical Form Solid Sigma-Aldrich[3]

Purity ≥95%
BOC Sciences[1], Sigma-

Aldrich[3]

Synthetic Pathway and Experimental Protocols
While a specific published protocol for the synthesis of tert-butyl (2-iodopyridin-4-
yl)carbamate is not readily available, a plausible two-step synthetic route can be proposed

based on standard organic chemistry transformations. This involves the iodination of a suitable

aminopyridine precursor, followed by the protection of the amino group using a tert-

butoxycarbonyl (Boc) group.

Proposed Synthetic Workflow
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Step 1: Iodination

Step 2: Boc Protection
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Di-tert-butyl dicarbonate (Boc)₂O

Click to download full resolution via product page

Caption: Proposed two-step synthesis of tert-butyl (2-iodopyridin-4-yl)carbamate.

Experimental Protocol: Step 1 - Iodination of 2-
Aminopyridin-4-ol (Representative)
This protocol is adapted from general methods for the iodination of aminopyridines.

Reaction Setup: To a solution of 2-aminopyridin-4-ol (1.0 eq.) in a suitable solvent such as

N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq.) portion-

wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-

24 hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC).

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous

solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl
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acetate). The combined organic layers are then washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel to

yield the iodinated intermediate.

Experimental Protocol: Step 2 - Boc Protection of 2-
Amino-?-iodopyridin-4-ol (Representative)
This protocol is based on standard Boc protection procedures for aminopyridines.[2]

Reaction Setup: Dissolve the iodinated aminopyridine intermediate (1.0 eq.) in a solvent

such as tetrahydrofuran (THF) or dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O)

(1.2 eq.) and a base such as triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1

eq.).

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the

reaction progress by TLC.

Work-up and Isolation: Once the starting material is consumed, concentrate the reaction

mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl

acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with

brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Purification: The final product, tert-butyl (2-iodopyridin-4-yl)carbamate, can be purified by

recrystallization or column chromatography.

Applications in Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals. The iodine

substituent in tert-butyl (2-iodopyridin-4-yl)carbamate is particularly useful for engaging in

various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4041018/
https://www.benchchem.com/product/b1324990?utm_src=pdf-body
https://www.benchchem.com/product/b1324990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Heck Coupling: Reaction with alkenes.

These reactions allow for the facile introduction of diverse functional groups at the 2-position of

the pyridine ring, enabling the synthesis of complex molecules and libraries of compounds for

drug discovery programs. The Boc-protected amine at the 4-position provides an orthogonal

handle for further functionalization after deprotection.

Safety and Handling
Tert-butyl (2-iodopyridin-4-yl)carbamate should be handled with care in a well-ventilated

fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and

a lab coat, should be worn.[2] It is an irritant and may be harmful if ingested or inhaled.[2] For

detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the

supplier.

Table 2: Hazard Information

Hazard Statement Code Description

Harmful if swallowed H302 May cause harm if ingested.

Causes skin irritation H315
Can cause redness and

irritation upon skin contact.

Causes serious eye irritation H319
Can cause significant eye

irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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